Cas no 946366-63-8 (3-chloro-N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide)

3-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a chloro-substituted benzene ring linked to a substituted ethylamine scaffold. The compound incorporates both dimethylamino and phenylpiperazine moieties, which may enhance its binding affinity to biological targets, particularly in neurological or receptor-based applications. Its multifunctional design suggests potential utility as an intermediate in pharmaceutical synthesis or as a research tool for studying ligand-receptor interactions. The presence of sulfonamide and chloro groups offers versatility for further chemical modifications, making it valuable for medicinal chemistry and drug discovery efforts. The compound's stability and synthetic accessibility further support its use in exploratory studies.
3-chloro-N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide structure
946366-63-8 structure
Product Name:3-chloro-N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide
CAS No:946366-63-8
MF:C26H31ClN4O2S
MW:499.067943811417
CID:5514346
Update Time:2025-08-05

3-chloro-N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
    • 3-chloro-N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide
    • Inchi: 1S/C26H31ClN4O2S/c1-29(2)23-13-11-21(12-14-23)26(20-28-34(32,33)25-10-6-7-22(27)19-25)31-17-15-30(16-18-31)24-8-4-3-5-9-24/h3-14,19,26,28H,15-18,20H2,1-2H3
    • SMILES: C1(S(NCC(C2=CC=C(N(C)C)C=C2)N2CCN(C3=CC=CC=C3)CC2)(=O)=O)=CC=CC(Cl)=C1

3-chloro-N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 3-chloro-N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}benzene-1-sulfonamide

Compound CAS No. 946366-63-8: 3-Chloro-N-{2-[4-(Dimethylamino)Phenyl]-2-[4-(Phenyl)piperazin-1-yl]Ethyl}Benzene-1-Sulfonamide

The compound with CAS No. 946366-63-8, named as 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(phenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound is characterized by its complex structure, which includes a sulfonamide group, a chlorine substituent, and a piperazine ring with a dimethylamino group. These structural features contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of sulfonamide-containing compounds in medicinal chemistry due to their ability to act as inhibitors of various enzymes and receptors. The presence of the sulfonamide group in this compound makes it a promising candidate for targeting specific biological pathways. Additionally, the chlorine substituent at the benzene ring enhances the molecule's lipophilicity, which is crucial for its potential pharmacokinetic properties.

The piperazine ring in the structure is a key feature that contributes to the compound's ability to form hydrogen bonds, a critical interaction in drug-receptor binding. The dimethylamino group attached to the piperazine further enhances the molecule's basicity, which can influence its solubility and stability in physiological conditions. Recent research has shown that such modifications can significantly improve the bioavailability of drugs, making this compound an interesting subject for further investigation.

One of the most notable aspects of this compound is its potential as an inhibitor of kinase enzymes, which are involved in various cellular processes such as cell proliferation and apoptosis. Studies have demonstrated that sulfonamide-containing compounds can effectively inhibit kinase activity, making them valuable leads in the development of anticancer agents. The combination of the sulfonamide group and the dimethylamino-piperazine moiety in this compound suggests that it may exhibit potent inhibitory effects against specific kinase targets.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of advanced synthetic techniques, such as microwave-assisted synthesis or catalytic cross-coupling reactions, has enabled researchers to optimize the synthesis pathway for higher yields and better purity. These advancements have made it possible to scale up the production of this compound for preclinical studies.

From a pharmacological perspective, this compound has shown promising results in vitro assays targeting various disease states. For instance, it has demonstrated selective inhibition against certain kinases associated with neurodegenerative diseases, such as Alzheimer's disease. The ability to selectively target these enzymes without affecting other cellular processes is a significant advantage in drug development.

Furthermore, recent computational studies have provided insights into the molecular interactions between this compound and its target proteins. Molecular docking simulations have revealed that the sulfonamide group plays a critical role in binding to the active site of kinases, while the dimethylamino-piperazine moiety contributes to stabilizing interactions through hydrogen bonding and hydrophobic interactions. These findings underscore the importance of rational drug design in optimizing the potency and selectivity of such compounds.

In conclusion, CAS No. 946366-63-8 represents a cutting-edge molecule with significant potential in therapeutic applications. Its unique structure, combining functional groups such as sulfonamide, chlorine, and dimethylamino-piperazine, positions it as a valuable lead compound for drug discovery efforts targeting kinase-related diseases. Ongoing research continues to explore its pharmacokinetic properties, toxicity profile, and efficacy in animal models, paving the way for its potential translation into clinical use.

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